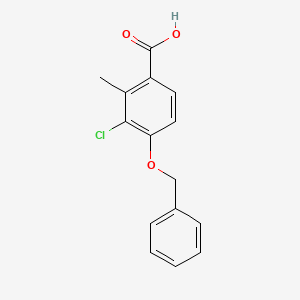

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Benzyloxy)-3-chloro-2-methylbenzoic acid, also known as 4-benzyloxy-3-chloro-2-methyl benzoic acid (BCMA), is an organic compound with a wide range of applications in the field of science and research. BCMA is a white to off-white crystalline solid with a melting point of 72-75°C. It is a versatile compound that has been used in a variety of scientific and medical applications.

Wirkmechanismus

Target of Action

It is known that benzyloxy compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . This suggests that the compound may interact with organoboron reagents, which are commonly used in these reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in carbon-carbon bond-forming reactions . This involves the transfer of formally nucleophilic organic groups from boron to a transition metal catalyst, such as palladium .

Biochemical Pathways

The compound likely affects the biochemical pathways involved in Suzuki–Miyaura cross-coupling reactions . These reactions involve several steps, including oxidative addition, transmetalation, and reductive elimination . The compound, as an organoboron reagent, may be involved in the transmetalation step, where it is transferred from boron to palladium .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry and materials science .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, temperature, and the presence of a suitable catalyst . Additionally, the compound’s stability may be influenced by factors such as pH, temperature, and exposure to light or oxygen.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using BCMA in laboratory experiments is its low cost and ease of synthesis. In addition, BCMA is a relatively stable compound and can be stored for long periods of time without degradation. However, BCMA is not soluble in water and must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) before it can be used in experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving BCMA. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs and materials. Additionally, BCMA could be used to study the effects of environmental toxins, as well as to develop new methods for synthesizing and manipulating other compounds. Finally, BCMA could be used to study the effects of nanomaterials on biological systems.

Synthesemethoden

BCMA can be synthesized through a simple two-step process. The first step is the reaction of p-chlorobenzaldehyde with potassium hydroxide in ethanol. This yields a mixture of 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methyl benzoate and 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid2-methylbenzoic acid. The second step is the reaction of the benzoate with hydrochloric acid in ethanol, which yields the desired product, 4-(Benzyloxy)-3-chloro-2-methylbenzoic acid3-chloro-2-methylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

BCMA has been widely used in scientific research in fields ranging from biochemistry to materials science. In the field of biochemistry, BCMA has been used in studies of the mechanism of action of enzymes, as well as in studies of the biochemical and physiological effects of drugs. In the field of materials science, BCMA has been used in the synthesis of polymers and other materials, as well as in the study of the properties of these materials.

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-4-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEJEZNUFWIEON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.